Oral Bioavailability Enables Robust, Consistent In Vivo Dosing Compared to GSK126
A primary advantage of EPZ011989 is its demonstrated oral bioavailability, a feature that directly addresses a major limitation of the earlier EZH2 inhibitor, GSK126. The discovery program for EPZ011989 was initiated precisely because GSK126 exhibited high clearance, leading to insufficient and variable drug exposure following oral administration [1]. In contrast, EPZ011989 achieves significant and sustained plasma concentrations when administered orally to mice [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Yes, documented oral bioavailability enabling tumor growth inhibition |
| Comparator Or Baseline | GSK126: Poor oral bioavailability due to high clearance |
| Quantified Difference | N/A (Qualitative but foundational design difference) |
| Conditions | Mouse pharmacokinetic studies and xenograft models |
Why This Matters
For long-term in vivo studies, oral dosing is more practical, reduces animal stress, and yields more consistent exposure compared to the intravenous or complex formulation required for a compound like GSK126.
- [1] Campbell, J. E., Kuntz, K. W., Knutson, S. K., Warholic, N. M., Keilhack, H., Wigle, T. J., ... & Copeland, R. A. (2015). EPZ011989, a potent, orally-available EZH2 inhibitor with robust in vivo activity. ACS Medicinal Chemistry Letters, 6(5), 491-495. View Source
